molecular formula C10H5F5O3 B14342464 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid CAS No. 96210-33-2

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid

Cat. No.: B14342464
CAS No.: 96210-33-2
M. Wt: 268.14 g/mol
InChI Key: RWUFGHHPEXGZIM-UHFFFAOYSA-N
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Description

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is a fluorinated organic compound that features a benzoic acid moiety linked to a pentafluoropropenyl group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3,3,3-pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzoic acid and the pentafluoropropenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pentafluoropropenyl moiety.

Scientific Research Applications

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorinated moiety can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pentafluoropropenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

96210-33-2

Molecular Formula

C10H5F5O3

Molecular Weight

268.14 g/mol

IUPAC Name

4-(1,2,3,3,3-pentafluoroprop-1-enoxy)benzoic acid

InChI

InChI=1S/C10H5F5O3/c11-7(10(13,14)15)8(12)18-6-3-1-5(2-4-6)9(16)17/h1-4H,(H,16,17)

InChI Key

RWUFGHHPEXGZIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=C(C(F)(F)F)F)F

Origin of Product

United States

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